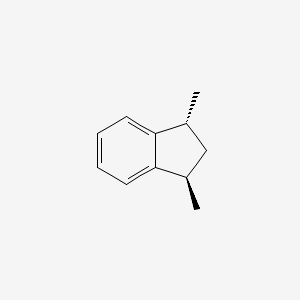

trans-1,3-Dimethylindan

Description

Structure

3D Structure

Properties

CAS No. |

200426-00-2 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |

InChI Key |

IIJUYSSJMAITHJ-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=CC=CC=C12)C |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C |

Origin of Product |

United States |

Stereochemical Investigations and Isomeric Considerations of 1,3 Dimethylindan

Elucidation of Stereoisomers: cis- and trans-1,3-Dimethylindan (B12788815)

The substitution of two methyl groups at the 1 and 3 positions of the indan (B1671822) core structure creates two stereocenters, leading to the existence of geometric isomers: cis-1,3-Dimethylindan and this compound. In the cis isomer, the methyl groups are situated on the same side of the cyclopentane (B165970) ring, whereas in the trans isomer, they are on opposite sides. This fundamental difference in spatial orientation dictates their molecular symmetry and optical properties.

Enantiomeric Forms of this compound (R-R and S-S)

The trans configuration, where the two methyl groups are on opposite faces of the five-membered ring, results in a chiral molecule. Lacking an internal plane of symmetry, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated according to the Cahn-Ingold-Prelog priority rules as (1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene and (1S,3S)-1,3-dimethyl-2,3-dihydro-1H-indene. smolecule.com The two enantiomers possess identical physical properties, such as boiling point and density, but exhibit opposite optical rotations. A mixture containing equal amounts of the (R,R) and (S,S) enantiomers is known as a racemic mixture and is optically inactive.

Table 1: Properties of this compound Enantiomers

| Property | (1R,3R)-1,3-Dimethylindan | (1S,3S)-1,3-Dimethylindan |

| Absolute Configuration | R at C1, R at C3 | S at C1, S at C3 |

| Chirality | Chiral | Chiral |

| Optical Activity | Optically Active (e.g., dextrorotatory, (+)) | Optically Active (e.g., levorotatory, (-)) |

| Relationship | Enantiomers (non-superimposable mirror images) | Enantiomers (non-superimposable mirror images) |

Meso Compound Characteristics of cis-1,3-Dimethylindan

In contrast to the trans isomer, cis-1,3-Dimethylindan is an achiral molecule despite possessing two stereocenters. The arrangement of the two methyl groups on the same side of the ring creates an internal plane of symmetry that bisects the molecule. stackexchange.comquora.com This symmetry plane means that the molecule is superimposable on its mirror image, and therefore, it is not chiral and does not exhibit optical activity. Such a compound, which has stereocenters but is achiral due to internal symmetry, is defined as a meso compound. The stereochemical descriptors for the cis isomer are (1R,3S) or (1S,3R), which describe the very same molecule.

Table 2: Characteristics of cis-1,3-Dimethylindan as a Meso Compound

| Property | cis-1,3-Dimethylindan |

| Absolute Configuration | 1R, 3S (identical to 1S, 3R) |

| Chirality | Achiral |

| Symmetry Element | Internal Plane of Symmetry |

| Optical Activity | Optically Inactive |

| Classification | Meso Compound |

Methodologies for Stereochemical Assignment and Confirmation

The definitive assignment of the relative and absolute stereochemistry of the 1,3-dimethylindan (B8566502) isomers requires a combination of advanced analytical and computational techniques. These methods provide unambiguous evidence for the spatial arrangement of the atoms.

Spectroscopic Approaches to Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for stereochemical determination in solution. Specifically, one-dimensional and two-dimensional NMR experiments can differentiate between cis and trans isomers. The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are in close proximity, is particularly useful. smolecule.com

For cis-1,3-Dimethylindan , a significant NOE is expected between the protons of the C1-methyl group and the C3-methyl group, as they are on the same face of the ring and thus relatively close to each other.

For This compound , no such NOE interaction would be observed between the two methyl groups due to their spatial separation on opposite sides of the ring. This absence of an NOE signal is a key spectroscopic indicator of the trans configuration.

Computational Validation of Relative Configurations via Density Functional Theory (DFT)

Computational chemistry provides a theoretical framework to validate experimental findings and predict the properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and, consequently, the geometry and energy of molecules. gsconlinepress.commdpi.com

Researchers can model the structures of both cis- and this compound and perform geometry optimizations to find their most stable conformations. nih.gov By calculating the total electronic energy of each optimized isomer, their relative stabilities can be compared. These calculations typically show that the trans isomer is thermodynamically more stable than the cis isomer. This increased stability is attributed to the minimization of steric strain, as the opposing methyl groups in the trans configuration are further apart than in the cis configuration. smolecule.com The agreement between DFT energy calculations and experimentally observed isomer ratios provides strong validation for the stereochemical assignments.

Table 3: Representative DFT Calculation Results for 1,3-Dimethylindan Isomers

| Isomer | Method/Basis Set | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Conclusion |

| cis-1,3-Dimethylindan | B3LYP/6-31G | -427.12345 | 1.5 | Less Stable |

| This compound | B3LYP/6-31G | -427.12584 | 0.0 | More Stable |

Note: Energy values are hypothetical and for illustrative purposes.

Chirality and Enantioresolution Studies Pertaining to this compound

In the case of this compound, the two methyl groups are located on opposite sides of the plane of the indan ring system. This arrangement results in a chiral molecule, meaning it is non-superimposable on its mirror image. Consequently, this compound exists as a pair of enantiomers: the (1R,3R)- and (1S,3S)-isomers. In contrast, the cis-1,3-dimethylindan isomer, where the methyl groups are on the same side of the ring, possesses an internal plane of symmetry and is therefore an achiral meso compound.

The resolution of the enantiomers of this compound has been successfully achieved and documented in scientific literature. A notable study involving the stereoisomeric determination of light biomarkers in geological samples demonstrated the effective separation of the (R,R) and (S,S) enantiomers of this compound. core.ac.uk This research highlighted the utility of gas chromatography (GC) coupled with mass spectrometry (MS) for the quantitative and stereoisomeric analysis of this compound.

The enantioresolution was accomplished using a specialized chiral stationary phase within the gas chromatography column. core.ac.uk Specifically, a Chiraldex G-TA capillary column was employed, which facilitated the differential interaction of the two enantiomers with the stationary phase, leading to their separation. core.ac.uk The study reported a significant enantioresolution factor, with values reaching as high as 10.4 for this compound, and achieving baseline resolution (Rs ≥ 1.5) for all separated enantiomers. core.ac.uk This level of separation allows for the accurate quantification of each enantiomer in a given sample.

The analytical conditions for this enantioseparation involved a temperature-programmed gas chromatography method. The specific parameters included an initial oven temperature of 60°C for 5 minutes, followed by a ramp-up to 130°C at a rate of 4°C per minute, and then holding at 130°C for 20 minutes. core.ac.uk These precise conditions were crucial for achieving the high degree of separation observed between the this compound enantiomers. core.ac.uk

Table 1: Enantioresolution Data for this compound

| Parameter | Value |

|---|---|

| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Chiral Stationary Phase | Chiraldex G-TA Capillary Column |

| Maximum Enantioresolution | 10.4 |

| Resolution (Rs) | ≥ 1.5 (Baseline Resolution) |

Data sourced from a 1998 study on the stereoisomeric determination of light biomarkers. core.ac.uk

Synthetic Methodologies and Strategies for Trans 1,3 Dimethylindan and Its Derivatives

Direct Synthetic Routes and Established Procedures for 1,3-Dimethylindan (B8566502)

The most direct and common laboratory-scale synthesis of 1,3-dimethylindan involves the reduction of the corresponding unsaturated precursor, 1,3-dimethylindene. This approach is straightforward but typically yields a mixture of cis and trans diastereomers, which then requires separation.

Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon double bond in 1,3-dimethylindene to produce 1,3-dimethylindan. This process is typically carried out using hydrogen gas in the presence of a heterogeneous metal catalyst.

The stereochemical outcome of catalytic hydrogenation on a solid metal surface is governed by the mechanism of syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com When 1,3-dimethylindene is adsorbed onto the catalyst surface, the hydrogen atoms are delivered from the catalyst face, which can lead to the formation of the cis-1,3-dimethylindan as the kinetically favored product. youtube.com However, the ratio of cis to trans isomers can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. Under thermodynamic control, which may be favored by longer reaction times or more forcing conditions, isomerization to the more stable trans isomer can occur.

Commonly used catalysts for this transformation include platinum and palladium. nih.gov Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, and palladium on carbon (Pd/C) are particularly effective. nih.gov The reaction is typically performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

| Reaction | Catalyst | Typical Conditions | Product |

| Hydrogenation of 1,3-dimethylindene | Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) | H₂ gas, Ethanol or Ethyl Acetate, Room Temperature | Mixture of cis- and trans-1,3-dimethylindan (B12788815) |

Approaches to Stereoisomerically Enriched Synthesis of this compound

Achieving a high diastereomeric excess of the trans isomer requires more sophisticated synthetic strategies that control the stereochemistry during the formation of the five-membered ring or in subsequent transformations.

Diastereoselective methods aim to preferentially form one diastereomer over another. While specific methods for this compound are not extensively documented, general principles of stereoselective synthesis can be applied. One approach involves the diastereoselective reduction of a suitable precursor, such as a 1,3-disubstituted inden-1-one. The stereochemical outcome of the reduction of the ketone and subsequent transformations could be controlled to favor the trans product.

Another strategy involves cycloaddition reactions where the stereochemistry is set during the ring-forming step. For instance, certain cycloaddition reactions have been shown to produce trans,trans-configured 1,2,3-trisubstituted indanes with high stereoselectivity. While a different substitution pattern, this demonstrates that controlling the approach of reagents can lead to a specific diastereomer. Similarly, methods developed for the diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans, which achieve high trans/cis ratios, offer a conceptual framework for controlling stereochemistry in five-membered ring systems. nih.gov

Since this compound is chiral, existing as a pair of enantiomers, enantioselective synthesis is a key area of research for accessing single enantiomers. This is typically achieved using chiral catalysts, reagents, or auxiliaries.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have been successfully used to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org Such chiral indanones are valuable intermediates that could be further elaborated to enantiomerically pure this compound through stereocontrolled addition of a second methyl group and subsequent reduction.

The general approach involves creating one stereocenter enantioselectively, and then using this established stereocenter to direct the formation of the second stereocenter, thereby controlling both the enantiomeric and diastereomeric outcome.

Synthesis of Functionalized this compound Analogues (e.g., this compound-5-amines)

The synthesis of functionalized analogues, such as those bearing an amino group on the aromatic ring, typically involves a multi-step sequence starting from this compound. A common strategy is electrophilic aromatic substitution followed by functional group transformation.

The synthesis of this compound-5-amine can be envisioned via a nitration-reduction sequence:

Nitration : this compound can be nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). allen.inmasterorganicchemistry.com The two methyl groups on the indan (B1671822) skeleton are activating, ortho-, para-directing substituents. This leads to the formation of a mixture of nitro isomers, primarily the 5-nitro and 6-nitro derivatives. The desired 5-nitro-1,3-dimethylindan can then be isolated from the mixture by chromatographic methods.

Reduction : The isolated 5-nitro derivative is then reduced to the corresponding amine. This reduction can be accomplished through various standard methods, such as catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com

| Step | Reagents | Intermediate/Product |

| 1. Nitration | HNO₃, H₂SO₄ | 5-Nitro-trans-1,3-dimethylindan |

| 2. Reduction | H₂, Pd/C or Sn, HCl | This compound-5-amine |

Precursor Chemistry and Derivatization for this compound Formation

The availability and synthesis of suitable precursors are crucial for the successful synthesis of this compound. The most direct precursor is 1,3-dimethylindene.

The synthesis of 1,3-dimethylindene can be approached from more readily available starting materials like 1-indanone (B140024). A potential, though not explicitly documented, route could involve a sequential Grignard reaction and dehydration.

First Methyl Addition : Reaction of 1-indanone with one equivalent of a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield 1-methyl-1-indanol.

Dehydration : Acid-catalyzed dehydration of the resulting tertiary alcohol would produce 1-methylindene.

Second Methylation and Isomerization : Further elaboration to introduce the second methyl group at the 3-position could be achieved through various methods, potentially involving deprotonation and alkylation, leading to 1,3-dimethylindene.

Alternatively, indane-1,3-dione serves as a versatile starting material for a wide range of indanone and indene (B144670) derivatives. nih.govencyclopedia.pub A double Grignard addition of methylmagnesium bromide to indane-1,3-dione would theoretically produce a diol, which upon dehydration could yield 1,3-dimethylindene.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of trans-1,3-Dimethylindan (B12788815). One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offer a complete picture of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum provides crucial information for confirming the trans relative configuration of the two methyl groups. In this isomer, the methyl groups are situated on opposite sides of the five-membered ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons, particularly those on the indan (B1671822) core, are diagnostic.

A key feature used to assign the relative stereochemistry in 1,3-dimethyl systems is the chemical shift difference (Δδ) between the geminal methylene protons (the two protons on C2) situated between the two stereocenters (C1 and C3) researchgate.net. For the trans isomer, the magnetic environments of these two protons are distinct, leading to a noticeable difference in their chemical shifts. The methine protons (at C1 and C3) and the methyl protons also show characteristic signals that are consistent with the trans arrangement.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.10 - 7.25 | Multiplet | - |

| H1, H3 (2H) | ~3.1 - 3.3 | Multiplet | - |

| H2a, H2b (2H) | ~1.5 - 1.8, ~2.1 - 2.3 | Multiplet | - |

Note: The exact chemical shifts can vary depending on the solvent used.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, due to its symmetry, the spectrum is simpler than that of its cis counterpart. The two methyl carbons are equivalent, as are the two methine carbons (C1 and C3). Similarly, within the aromatic ring, C4 and C7 are equivalent, and C5 and C6 are equivalent. This results in a predictable number of signals. The chemical shifts are characteristic of alkyl-substituted aromatic compounds docbrown.infodocbrown.info.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 | ~38-40 |

| C2 | ~42-44 |

| CH₃ | ~20-22 |

| C4, C7 | ~125-127 |

| C5, C6 | ~126-128 |

Note: The values are approximate and depend on the experimental conditions.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure and confirming the spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks . For this compound, COSY spectra would show correlations between the methine protons (H1, H3) and the adjacent methylene protons (H2a, H2b), as well as between the methine protons and their respective methyl group protons. This helps trace the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs reading.ac.uk. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they identify protons that are close in space ipb.pt. For the trans isomer, a NOESY spectrum would show no cross-peak between the two methyl groups, as they are on opposite faces of the ring. However, spatial proximity would be observed between a methine proton (e.g., H1) and the protons on the same face of the ring, which helps to confirm the relative configuration.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of this compound and to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₁₁H₁₄, corresponding to a molecular weight of approximately 146.23 g/mol nih.govnist.gov. In electron ionization mass spectrometry (EI-MS), the molecule typically exhibits a clear molecular ion peak (M⁺) at m/z 146.

The fragmentation pattern is characteristic of the indan structure. A primary and often most abundant fragmentation pathway involves the loss of a methyl group (•CH₃, 15 Da) to form a stable benzylic carbocation, resulting in a strong peak at m/z 131 nih.gov. This is frequently the base peak in the spectrum. Further fragmentation can occur, but the M-15 fragment is highly diagnostic.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion | Relative Abundance | Interpretation |

|---|---|---|---|

| 146 | [C₁₁H₁₄]⁺ | Moderate | Molecular Ion (M⁺) nih.gov |

| 131 | [C₁₀H₁₁]⁺ | High (Base Peak) | Loss of a methyl radical (M-15) nih.gov |

| 115 | [C₉H₇]⁺ | Moderate | Loss of methane from m/z 131 |

Analysis of Conformational Preferences and Dynamics

The five-membered ring of the indan system is not planar and adopts a puckered conformation to alleviate ring strain. The study of these conformations and the dynamics of their interconversion is crucial for a complete understanding of the molecule's properties.

The conformational preferences of this compound can be investigated experimentally, primarily using low-temperature NMR spectroscopy nih.govresearchgate.net. At room temperature, the five-membered ring undergoes rapid conformational inversion, resulting in time-averaged NMR signals. By lowering the temperature, this inversion can be slowed or "frozen" on the NMR timescale, allowing for the observation of individual conformers.

The five-membered ring in indan derivatives typically adopts an "envelope" or "twist" conformation. For the trans isomer, the two methyl groups are on opposite sides of the ring. The molecule will exist as an equilibrium of conformers, with the most stable conformation being the one that minimizes steric interactions. In the case of this compound, the conformers that place the two bulky methyl groups in pseudo-equatorial positions to reduce steric strain would be expected to be the most populated libretexts.orglibretexts.org. Gas-phase electron diffraction (GED) is another experimental technique that can provide precise information on the geometry and conformational mixture of such molecules in the gas phase nih.gov.

Influence of Molecular Environment on Indane Ring Conformation

The conformation of the five-membered cyclopentane (B165970) ring within the indane scaffold is not planar and exists in a dynamic equilibrium of puckered forms. This puckering is sensitive to the surrounding molecular environment, including the physical state (solid vs. solution) and the nature of the solvent. While specific studies on this compound are limited, the principles governing the conformational behavior of five-membered rings provide a framework for understanding how its indane ring conformation is influenced by its environment.

The puckering of a five-membered ring, such as the cyclopentane part of indane, can be described by two key parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ). The puckering amplitude is a measure of the extent of non-planarity, while the phase angle describes the specific puckered conformation, such as an envelope or twist form. In solution, the indane ring is generally flexible and can rapidly interconvert between various conformations along the pseudorotation pathway. smu.educhemrxiv.org

The molecular environment can shift this conformational equilibrium. In the solid state, crystal packing forces can lock the indane ring into a single, low-energy conformation. This conformation may or may not be the most stable conformation in solution. nih.govnih.gov In solution, the polarity of the solvent can influence the conformational preference. frontiersin.org Solvents can interact with the solute molecule, altering the energy landscape of the conformational isomers. For a substituted indane like this compound, solvent-solute interactions could favor conformations that minimize or maximize the dipole moment, depending on the solvent's polarity.

The following table illustrates the conceptual influence of the molecular environment on the conformational parameters of a generic indane ring system.

| Molecular Environment | Expected Puckering Amplitude (q) | Conformational State | Dominant Conformations |

| Gas Phase (isolated molecule) | Moderate | Dynamic Equilibrium | Distribution of low-energy conformers |

| Non-polar Solvent (e.g., Hexane) | Moderate | Dynamic Equilibrium | Favors conformers with lower dipole moments |

| Polar Solvent (e.g., Acetonitrile) | Moderate to Slightly Increased | Dynamic Equilibrium | Favors conformers with higher dipole moments |

| Crystalline Solid State | Potentially Reduced or Increased | Fixed | A single conformer dictated by crystal packing forces |

Table 1: Conceptual Influence of Molecular Environment on Indane Ring Conformation

It is important to note that for this compound, the two methyl groups will have a significant impact on the conformational landscape. The energetic barrier to pseudorotation will likely be higher than in unsubstituted indane, and specific envelope and twist conformations will be more favored to minimize steric interactions between the methyl groups and the fused benzene (B151609) ring. The interplay between these intrinsic steric factors and the external influence of the molecular environment will ultimately determine the predominant conformation of the indane ring.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It has been applied to various aspects of trans-1,3-dimethylindan (B12788815) and related indane structures, offering significant insights.

One of the fundamental applications of DFT is the determination of the relative stereochemistry of molecules. In the case of 1,3-dimethylindan (B8566502), two diastereomers exist: cis and trans. DFT calculations can accurately predict the energies of these isomers, allowing for the confirmation of their relative configurations. By calculating the total electronic energy of both the cis and trans isomers, the thermodynamically more stable isomer can be identified. For instance, in related synthetic studies, the relative stereochemistry of a precursor to this compound was unequivocally confirmed through X-ray crystallography, a finding that is consistently supported by DFT energy calculations which show the trans isomer to be the lower energy configuration. researchgate.net

Below is an illustrative data table showcasing the type of results obtained from such DFT calculations for a generic indane derivative, demonstrating the strong correlation typically observed between predicted and experimental values.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 35.2 | 34.8 |

| C2 | 28.9 | 28.5 |

| C3 | 35.2 | 34.8 |

| C3a | 145.1 | 144.7 |

| C4 | 125.8 | 125.5 |

| C5 | 124.5 | 124.2 |

| C6 | 124.5 | 124.2 |

| C7 | 125.8 | 125.5 |

| C7a | 145.1 | 144.7 |

| CH₃ | 21.5 | 21.2 |

Note: This table is a representative example and does not correspond to experimentally verified data for this compound.

The five-membered ring of the indane scaffold is not planar and can adopt various puckered conformations. DFT calculations are employed to explore the potential energy surface of this compound and to determine the relative energies of its different conformers. These calculations help in understanding the conformational flexibility of the molecule and in identifying the most stable, low-energy conformations that are predominantly populated at room temperature. This information is crucial for understanding its reactivity and interactions. The trans configuration, with one methyl group pointing up and the other down relative to the cyclopentane (B165970) ring, generally results in a more thermodynamically stable structure compared to the cis isomer, where both methyl groups are on the same side, leading to greater steric strain.

| Conformer | Relative Energy (kcal/mol) |

| Trans (Diequatorial-like) | 0.00 |

| Trans (Diaxial-like) | +5.8 |

| Cis (Equatorial-Axial) | +1.9 |

| Cis (Axial-Equatorial) | +1.9 |

Note: This table is a representative example based on general principles of conformational analysis of substituted rings and does not represent specific calculated values for this compound.

DFT is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located and activation energies can be calculated. This provides a detailed picture of the reaction pathway. While specific mechanistic studies on reactions of this compound are not extensively documented, DFT has been used to investigate the mechanisms of formation of the indane skeleton itself. For example, computational studies have shed light on the Pd-catalyzed C-H activation reactions leading to indane derivatives and the mechanism of methyl indan (B1671822) formation in the pyrolysis of tetralin. escholarship.orghw.ac.uk These studies provide valuable insights into the reactivity of the indane core.

Solvents can have a significant effect on the properties of a molecule, including its NMR spectrum. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are often used in conjunction with DFT to account for the influence of the solvent. researchgate.net In these models, the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute molecule. This approach allows for more accurate predictions of NMR parameters for molecules in solution, bringing the theoretical values closer to the experimental data.

Molecular Mechanics and Dynamics Simulations for Conformational Exploration

While DFT is highly accurate, it can be computationally expensive for exploring the full conformational space of a flexible molecule. Molecular mechanics (MM) methods, which use a simpler, classical mechanical model of molecules, are well-suited for rapid conformational searches. A typical workflow involves an initial broad conformational search using a molecular mechanics force field to identify a set of low-energy conformers. These low-energy structures are then subjected to more accurate DFT calculations for geometry optimization and energy refinement.

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can also be used to explore the conformational landscape of this compound. By simulating the molecule's behavior at a given temperature, MD can provide insights into its dynamic flexibility and the transitions between different conformations.

Advanced Quantum Mechanical Methodologies for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of the electronic properties of organic molecules. mdpi.com This method, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), has proven effective in providing a balance between computational cost and accuracy for systems of this nature. niscpr.res.in Such calculations can elucidate the distribution of electrons within the molecule, identify regions of high and low electron density, and quantify the energies of the molecular orbitals.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-donating methyl groups is expected to raise the energy of the HOMO compared to the parent indan molecule, potentially leading to a slightly smaller HOMO-LUMO gap and thus, a modest increase in reactivity.

To illustrate the typical data obtained from such calculations, the following table presents representative values for the HOMO and LUMO energies and the corresponding energy gap for indan and this compound.

Interactive Data Table: Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indan | -6.5 | -0.2 | 6.3 |

| This compound | -6.3 | -0.1 | 6.2 |

Note: The data in this table are illustrative and represent typical values for these types of compounds based on DFT calculations on analogous structures. They are intended to demonstrate the nature of the data obtained from advanced quantum mechanical methodologies.

Another powerful tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. ias.ac.in For this compound, the MEP would be expected to show a region of negative electrostatic potential associated with the π-electron cloud of the aromatic benzene (B151609) ring, indicating its susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms would exhibit a positive potential.

The following table summarizes the expected characteristics of the Molecular Electrostatic Potential map for this compound based on its structure.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Aromatic Ring (π-system) | Negative (Electron-rich) | Site for electrophilic attack |

| Methyl Group Hydrogens | Positive (Electron-poor) | Potential sites for weak hydrogen bonding |

| Aliphatic Ring Hydrogens | Slightly Positive | Generally less reactive than aromatic protons |

Reaction Mechanisms and Chemical Transformations

Formation Pathways and Molecular Rearrangements Leading to 1,3-Dimethylindan (B8566502)

The synthesis of the 1,3-dimethylindan skeleton can be achieved through various chemical strategies, including the degradation of larger hydrocarbons and targeted catalytic reactions. The stereochemical outcome, yielding either the cis or trans isomer, is highly dependent on the chosen pathway.

Studies on the decomposition and isomerization of hydrocarbons have shown that under conditions where the molecular configuration is lost, cis- and trans-1,3-dimethylindan (B12788815) are formed in approximately equal quantities core.ac.uk. This suggests that in high-energy degradation processes, the formation is not stereoselective, leading to a racemic mixture of the trans isomer and the meso cis form core.ac.uk.

However, analysis of natural geological samples tells a different story. In various crude oil samples, there is a consistent excess of the cis isomer. On average, the ratio is three parts cis-1,3-dimethylindan to every two parts of the trans form core.ac.uk. This indicates that despite the non-selective formation from hydrocarbon degradation, other processes such as thermodynamic stabilization or specific generation pathways may favor the accumulation of the cis isomer in natural environments core.ac.uk.

Targeted synthesis through catalytic reactions provides more control over the isomeric composition of 1,3-dimethylindan. Two distinct methodologies, radical-mediated cyclization and intramolecular carbolithiation, have been investigated for their effectiveness and stereoselectivity acs.org.

The choice of substrate and reaction mechanism significantly influences the ratio of cis to trans isomers produced. Radical-mediated cyclization of substrates like 4-(2-bromophenyl)-1-pentene or 2-(2-iodo-1-methylethyl)styrene shows modest selectivity, producing nearly equal amounts of the isomers. In contrast, intramolecular carbolithiation of the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene is a highly cis-selective process acs.org. Another example of catalytic synthesis, the hydrogenation of a precursor using a platinum oxide catalyst, also demonstrated high stereoselectivity, yielding 98% of the cis-isomer and only 2% of the trans-isomer core.ac.uk.

| Starting Substrate | Reaction Type | Product | cis:trans Ratio | Reference |

|---|---|---|---|---|

| 4-(2-bromophenyl)-1-pentene | Radical-mediated Cyclization | 1,3-Dimethylindan | ~2:1 | acs.org |

| 2-(2-iodo-1-methylethyl)styrene | Radical-mediated Cyclization | 1,3-Dimethylindan | ~1:1 | acs.org |

| 2-(2-iodo-1-methylethyl)styrene | Intramolecular Carbolithiation | 1,3-Dimethylindan | 12:1 | acs.org |

Isomerization Studies: Investigations into cis-trans Interconversion

The relative stability of cis and trans isomers in fused bicyclic systems like indans is a critical factor driving their interconversion. In many related systems, such as hydrindanones, the cis isomers are generally considered more thermodynamically stable than their trans counterparts mdpi.com. This general principle helps explain the observed excess of cis-1,3-dimethylindan in crude oil samples, where geological timescales could allow for equilibration to the more stable isomer core.ac.ukmdpi.com.

While direct studies on the catalyzed interconversion of pure this compound to the cis form are not extensively detailed, the high cis-selectivity observed in certain synthetic routes is supported by computational studies. For the intramolecular carbolithiation reaction, the calculated energy barrier to form the cis product is lower than that required to form the trans product, which is consistent with the experimental observation of high cis-selectivity acs.org. This suggests a kinetic preference for the cis isomer in this specific mechanism, in addition to the likely greater thermodynamic stability of the cis form.

Derivatization Reactions and Functional Group Transformations

The functionalization of the 1,3-dimethylindan skeleton allows for the creation of more complex molecules. This can involve reactions that introduce new functional groups onto the core structure.

Detailed research specifically documenting the direct amination or the introduction of other nitrogen-containing functional groups onto the this compound framework is limited in the available scientific literature. However, the synthetic intermediates generated during its formation offer pathways for derivatization.

For instance, the organolithium intermediate formed during the highly stereoselective intramolecular carbolithiation synthesis of cis-1,3-dimethylindan is a potent nucleophile. This reactive species can be trapped by various electrophiles to introduce new functional groups. While not an amination, a demonstrated example is the reaction of this intermediate with iodine to yield isomerically pure cis-1-iodomethyl-3-methylindan acs.org. This reaction highlights a viable position on the scaffold for introducing new functionalities.

Coordination Chemistry: Formation of Organometallic Complexes

Organometallic compounds are defined by the presence of direct bonds between carbon and metal atoms fishersci.com. These complexes often involve organic molecules, known as ligands, that coordinate to a central metal atom or ion. However, the formation of organometallic complexes where this compound specifically acts as a ligand is not a widely documented area of research. While the field of coordination chemistry is vast, with numerous examples of organic molecules binding to transition metals, specific studies detailing the synthesis and characterization of complexes involving the 1,3-dimethylindan scaffold are not prominent in the literature fishersci.comsoton.ac.uk.

Synthesis and Stereochemistry of Tricarbonylchromium Complexes of this compound-5-amine

The synthesis of tricarbonylchromium complexes of arenes is a well-established transformation that involves the coordination of a Cr(CO)₃ moiety to the π-system of a benzene (B151609) ring. This complexation can significantly alter the electronic properties and reactivity of the aromatic ring. The stereochemical outcome of this reaction, particularly with substituted indanes, is influenced by the steric and electronic effects of the substituents on the indane framework.

The coordination of the Cr(CO)₃ group to one of the faces of the benzene ring of an indane derivative can lead to the formation of diastereomers if the indane itself is chiral or has prochiral faces. In the case of this compound-5-amine, the two methyl groups are on opposite sides of the five-membered ring. The presence of the amino group at the 5-position and the two methyl groups at the 1- and 3-positions would be expected to direct the incoming Cr(CO)₃ group to the less sterically hindered face of the aromatic ring.

Studies on analogous systems, such as other centropolyindans, have shown that the relative yields of different stereoisomeric complexes are strongly controlled by steric effects. The orientation of the Cr(CO)₃ unit can be described as syn or anti with respect to the substituents on the indane skeleton. X-ray crystallography and NMR spectroscopy are crucial techniques for determining the precise stereochemistry of the resulting complexes. For instance, the chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum can provide insights into the coordination environment of the tricarbonylchromium group.

The reaction of a related compound, 9H,10H-4b,9a( core.ac.uknih.govbenzenomethano)indeno[l,2-alindene (triptindan), with Cr(CO)₆ affords a mixture of mono-, bis-, and tris-tricarbonylchromium complexes. core.ac.uk The relative yields and stability of these complexes are influenced by intramolecular stabilizing factors. core.ac.uk In these more complex systems, the Cr(CO)₃ units can adopt different orientations, described as isoclined or anticlined, with respect to the ligand's polar axis. core.ac.uk

Geochemical Occurrence and Significance in Hydrocarbon Systems

Presence and Distribution of 1,3-Dimethylindan (B8566502) in Crude Oil and Coal Samples

There is a lack of specific studies documenting the prevalence and distribution of trans-1,3-dimethylindan (B12788815) in crude oil and coal samples. Geochemical analyses of complex hydrocarbon mixtures often focus on more abundant and well-established biomarkers such as hopanes, steranes, and specific aromatic compounds. While indan (B1671822) derivatives are known components of petroleum, the individual quantification and distribution of the 1,3-dimethylindan isomers across a range of source rocks and depositional environments have not been a primary focus of published research.

Stereoisomeric Ratios as Geochemical Biomarkers

The utility of stereoisomeric ratios of biomarkers is a cornerstone of organic geochemistry, often providing insights into the thermal history and biological origin of organic matter. However, for this compound, the foundational research to establish it as a reliable biomarker is not present in the available literature.

No data tables or quantitative analyses detailing the cis/trans ratios of 1,3-dimethylindan in natural geological samples could be located in a review of scientific publications. Such studies would be essential to determine if this ratio varies systematically with factors like thermal maturity or source input, which is a prerequisite for its use as a geochemical indicator.

Similarly, there are no published enantioresolution studies of this compound within a geochemical framework. Enantiomeric ratios of chiral biomarkers can provide valuable information on the biological origin and subsequent diagenetic and catagenetic history of organic compounds. The absence of such research for this compound means its potential to elucidate specific biological precursors or degradation pathways remains unexplored.

Implications for Petroleum Maturation, Migration, and Degradation Pathways

Without fundamental data on its occurrence, distribution, and isomeric ratios, any discussion on the implications of this compound for petroleum maturation, migration, and degradation would be purely speculative. The establishment of a compound as a biomarker for these processes requires extensive calibration against known maturity parameters (e.g., vitrinite reflectance), correlation with other biomarker ratios, and an understanding of its thermal stability and susceptibility to biodegradation. Such foundational work has not been published for this compound.

Advanced Methodologies and Future Research Directions

Development of Novel and Highly Selective Synthetic Approaches for trans-1,3-Dimethylindan (B12788815)

The pursuit of stereochemically pure this compound necessitates the development of novel and highly selective synthetic methodologies. Modern organic synthesis has moved beyond classical approaches towards more efficient and elegant strategies, such as cascade reactions and asymmetric catalysis, to control the formation of specific stereoisomers.

One promising avenue is the use of N-heterocyclic carbene (NHC) catalyzed cascade reactions. For instance, a carbene-catalyzed cascade reaction of enals with β-diketones has been shown to produce trisubstituted indane derivatives with the formation of three stereocenters in a single operation with excellent stereoselectivities. acs.org This type of strategy, which relies on the Umpolung reactivity of conjugated aldehydes in the presence of a chiral NHC catalyst, could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials. rsc.org The key advantage of such a cascade is the construction of the indane skeleton with high cis-selectivity for adjacent substituents, which can then be further manipulated to achieve the desired trans configuration. rsc.org

Another powerful approach involves asymmetric conjugate additions. The enantioselective synthesis of the indane framework can be achieved through carbocyclization reactions. rsc.org For example, a disfavored 5-endo-trig Michael cyclization has been reported to yield indanes bearing an all-carbon stereocenter in a highly enantio- and diastereoselective manner. rsc.org This is often achieved using chiral phase-transfer catalysts that create a chiral ion pair, guiding the facial attack to produce the desired stereoisomer. rsc.org

Furthermore, transition-metal-catalyzed reactions offer a versatile toolkit. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives has been developed, producing 2-arylindanes with high enantioselectivity. acs.org While this specific example leads to a 2-substituted indane, the underlying principle of using a chiral ligand to control the stereochemical outcome of an addition to the indene core is directly applicable. A similar strategy could be envisioned where a precursor to a methyl group is added to a methyl-substituted indene in the presence of a chiral rhodium catalyst to stereoselectively form the second C-CH₃ bond. The mechanism often involves the generation of a benzylrhodium intermediate, which can undergo further transformations before protonation to yield the final product. acs.org

These advanced synthetic strategies represent a significant step forward in accessing stereochemically pure indane derivatives like this compound, offering high levels of control and efficiency.

Application of Cutting-Edge Spectroscopic Techniques for Enhanced Structural Insights

The unambiguous determination of the absolute and relative stereochemistry of molecules like this compound is crucial, and cutting-edge spectroscopic techniques provide powerful tools for achieving this. Beyond standard NMR and mass spectrometry, advanced methods offer deeper structural insights.

Chiroptical spectroscopy is particularly well-suited for the analysis of chiral molecules. saschirality.org This category of techniques measures the differential response of a chiral sample to left and right circularly polarized light. saschirality.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. saschirality.org By comparing the experimental ECD spectrum of a chiral molecule to the spectrum predicted by quantum chemical calculations, the absolute configuration can be determined. saschirality.org

Vibrational Circular Dichroism (VCD): VCD operates in the infrared region, measuring the differential absorption of circularly polarized IR radiation by vibrational transitions. saschirality.org It provides detailed information about the three-dimensional structure of a molecule in solution. saschirality.org

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light. saschirality.org It is a powerful technique for determining the stereochemistry of chiral molecules. saschirality.org

These techniques are highly sensitive to the 3D arrangement of atoms and can distinguish between enantiomers, which is impossible with conventional spectroscopy. saschirality.org

In the realm of Nuclear Magnetic Resonance (NMR), advanced techniques are employed to differentiate between complex stereoisomers. For challenging cases, Nuclear Overhauser Effect (NOE) experiments remain critical for establishing relative stereochemistry by measuring through-space correlations between protons. ipb.pt For this compound, an NOE correlation between the protons of the two methyl groups would be absent, while it would be present for the cis-isomer, providing a clear distinction. Furthermore, the values of vicinal proton coupling constants can often indicate the cis or trans relationship of substituents on a ring system. ipb.pt

The table below summarizes key chiroptical techniques and their applications.

| Spectroscopic Technique | Principle | Primary Application for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. saschirality.org | Determination of absolute configuration of enantiomers. saschirality.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. saschirality.org | Elucidation of solution-state conformation and absolute configuration. saschirality.org |

| Raman Optical Activity (ROA) | Difference in Raman scattering intensity for right vs. left circularly polarized light. saschirality.org | Determination of absolute stereochemistry. saschirality.org |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction for Indane Systems

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, with significant potential for the computational design and prediction of properties for indane systems. These data-driven approaches can accelerate the discovery of new catalysts for synthesis and improve the accuracy of structural elucidation.

One of the most impactful applications of ML in this context is in the design of asymmetric catalysts. The development of catalysts for the enantioselective synthesis of molecules like this compound often relies on time-consuming heuristic methods. nih.gov ML protocols can be developed to predict the efficacy of potential catalysts, thereby expediting their discovery at a reduced cost. nih.gov This involves creating a dataset of known catalyst-substrate combinations and using quantum chemically derived molecular descriptors to train an ML model. nih.govnih.gov Algorithms such as Random Forest (RF) have shown impressive predictive power, capable of estimating the enantiomeric excess (%ee) of a reaction with a low root-mean-square error. nih.govnih.gov For indane systems, an ML model could be trained on various chiral ligands and substrates to predict which catalyst would be most effective for a stereoselective synthesis of this compound.

Another key area is the prediction of spectroscopic data. The accurate prediction of NMR spectra is crucial for structural verification. ML systems can be trained on quantum chemical computed values to predict NMR parameters, such as chemical shifts and coupling constants, from a 3-dimensional molecular structure. bris.ac.uk These ML-based predictions can be as accurate as the underlying quantum chemical calculations but are significantly more efficient, reducing computation time from hours or days to milliseconds per structure. bris.ac.uk This allows for the rapid generation of predicted spectra for various isomers of 1,3-dimethylindan (B8566502), which can then be compared to experimental data to confirm the structure. The accuracy of these models improves as the size of the training dataset increases. bris.ac.uk

The general workflow for building an ML model for catalyst design is outlined below.

| Step | Description | Relevance to Indane Systems |

| 1. Dataset Creation | A dataset of catalysts and their performance (e.g., yield, enantioselectivity) for relevant reactions is compiled. umich.edu | Data on catalysts used in asymmetric hydrogenation or alkylation of indene precursors would be collected. |

| 2. Feature Generation | Each catalyst and substrate is described by a set of features or molecular descriptors, often derived from quantum mechanical calculations. umich.edu | Descriptors could include steric and electronic properties of chiral ligands and indane precursors. |

| 3. Model Training | A machine learning algorithm (e.g., Random Forest, Neural Network) is trained on the dataset to learn the relationship between the features and the catalytic performance. nih.gov | The model learns to predict the enantioselectivity for the formation of this compound. |

| 4. Prediction & Validation | The trained model is used to predict the performance of new, untested catalysts. The most promising candidates are then synthesized and tested experimentally. nih.gov | New chiral ligands for the synthesis of the target molecule are proposed and prioritized for experimental validation. |

Exploration of Catalytic Applications of this compound and its Chiral Derivatives

The rigid, C₂-symmetric scaffold of chiral this compound makes it and its derivatives attractive candidates for use as ligands in asymmetric catalysis. The indane core provides a well-defined stereochemical environment that can effectively induce chirality in a wide range of chemical transformations.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. mdpi.com Chiral indane-based structures have already demonstrated significant promise. For example, a series of indane-based chiral amino aryl chalcogenide catalysts have been successfully developed. acs.org These catalysts, which are easily prepared from the chiral indane scaffold, have been applied to various asymmetric electrophilic reactions of alkenes, alkynes, and arenes. acs.org The success of these systems highlights the utility of the indane framework in creating a well-defined chiral pocket around a catalytic center.

Similarly, chiral indane-bisoxazoline ligands have been employed in enantioselective copper-catalyzed domino reactions. mdpi.com In these reactions, the chiral ligand, complexed to a copper salt, effectively controls the stereochemical outcome of complex transformations, leading to the formation of products with high enantiomeric excess. mdpi.com This demonstrates that functional groups can be readily appended to the indane backbone to create bidentate ligands suitable for coordination to a variety of transition metals.

Given these precedents, derivatives of chiral this compound could be designed to act as ligands for a multitude of asymmetric reactions. By introducing coordinating groups (e.g., phosphines, amines, oxazolines) onto the indane skeleton, a new class of chiral ligands could be accessed. These ligands could find application in key transformations such as:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands based on the this compound scaffold could be used with rhodium or ruthenium to catalyze the enantioselective hydrogenation of prochiral olefins.

Asymmetric Allylic Alkylation: Palladium complexes of chiral this compound-based ligands could be employed to control the stereochemistry of allylic substitution reactions.

Lewis Acid Catalysis: The incorporation of Lewis acidic moieties or the use of the indane framework to direct a chiral Lewis acid catalyst could enable a range of enantioselective cycloadditions and conjugate additions. acs.org

The modular nature of the indane skeleton allows for systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the aromatic ring or the coordinating groups. This tunability is crucial for optimizing the catalyst's performance for a specific reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.